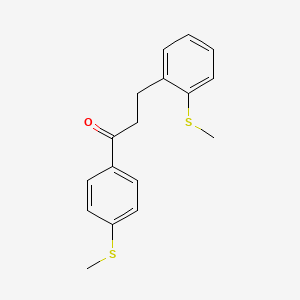

4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone

Descripción

Historical Context and Discovery

The synthesis of 4'-thiomethyl-3-(2-thiomethylphenyl)propiophenone is rooted in advancements in Friedel-Crafts acylation methodologies. Early work on propiophenone derivatives, such as the Friedel-Crafts ketone synthesis described in US Patent 3,145,216 (1964), laid the groundwork for developing sulfur-functionalized variants. The compound likely emerged in the late 20th century as part of efforts to explore thioether-containing aromatic ketones, which were prioritized for their enhanced reactivity and potential bioactivity. Key synthetic routes involve the use of thiomethyl-substituted benzene derivatives and acyl thiocyanates, catalyzed by Lewis acids like aluminum chloride.

Structural Classification within Propiophenone Derivatives

This compound belongs to a subclass of propiophenones distinguished by sulfur-based substituents. Its structural features include:

- Propiophenone core : A three-carbon chain linking two aromatic rings via a ketone group.

- Thiomethyl groups : Positioned at the 4' and 2 positions of the phenyl rings, introducing steric bulk and electron-donating effects.

Table 1: Structural Comparison with Related Propiophenone Derivatives

The thiomethyl groups facilitate nucleophilic reactions and participate in coordination chemistry, distinguishing this compound from non-sulfur analogs.

Significance in Organic and Medicinal Chemistry

Organic Chemistry Applications

- Synthetic intermediate : Serves as a precursor for complex molecules, including heterocycles and polymer precursors. For example, its thiomethyl groups can be oxidized to sulfones or utilized in cross-coupling reactions.

- Friedel-Crafts reactions : Demonstrates utility in electrophilic aromatic substitution due to electron-rich aromatic rings.

Table 2: Research Findings on Related Propiophenone Derivatives

The compound’s dual thiomethyl groups may enhance binding to hydrophobic enzyme pockets, making it a candidate for structure-activity relationship (SAR) studies.

Propiedades

IUPAC Name |

3-(2-methylsulfanylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS2/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZMMXPUOXVLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644318 | |

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-51-3 | |

| Record name | 1-Propanone, 3-[2-(methylthio)phenyl]-1-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-thiomethylbenzaldehyde with 4-thiomethylacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid, bromine

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro or halogenated derivatives

Aplicaciones Científicas De Investigación

4’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone is used in various scientific research applications due to its unique structure and reactivity:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mecanismo De Acción

The mechanism of action of 4’-Thiomethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Structural Analogs and Physical Properties

The following table summarizes key physical properties of structurally related propiophenone derivatives:

*Estimated based on atomic weights of Br (~80) and F (~19).

Key Observations :

- The thiomethyl-substituted derivatives exhibit higher molecular weights and densities compared to simpler analogs like 4'-aminopropiophenone, likely due to the sulfur atom's larger atomic radius and polarizable nature.

- Halogenated derivatives (e.g., 4'-Cl, 4'-Br-3'-F) introduce electronegative substituents, which may reduce electron density at the carbonyl group compared to thiomethyl groups.

Reactivity in α-Phenylselenation Reactions

Propiophenone derivatives undergo α-phenylselenation when treated with diphenyl diselenide and cesium carbonate. Yields vary based on substituent effects:

Implications for Thiomethyl Derivatives :

Thiomethyl groups at the 4' and 3-(2-thiomethylphenyl) positions may alter reactivity by:

- Electron donation : The thiomethyl group's +M effect could increase electron density at the α-C, enhancing nucleophilic attack.

- Steric hindrance : Bulky substituents near the carbonyl group may reduce reaction efficiency.

Reaction Pathways with Sulfur and Morpholine

Propiophenone reacts with sulfur and morpholine to form diverse products, including β-morpholinopropiophenone (14) and benzoylthioacetomorpholide (34) (Scheme 12, ). Thiomethyl-substituted analogs likely exhibit divergent pathways:

- Thiomethyl participation : The sulfur atom in thiomethyl groups may engage in thiol-disulfide exchange or act as a nucleophile, leading to unique intermediates.

- Steric effects : Substituents at the 4' and 3-positions may hinder morpholine coordination, altering product distribution.

Functional Group Comparisons

- Halogen vs. Thiomethyl groups donate electron density via resonance, activating the ring for electrophilic substitution.

- Amino vs. Thiomethyl: The amino group (-NH₂) in 4'-aminopropiophenone is strongly electron-donating, making it highly reactive in electrophilic aromatic substitution compared to thiomethyl derivatives .

Actividad Biológica

4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone, a compound belonging to the class of propiophenones, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes thiomethyl groups which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell cycle regulation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of various thiomethyl derivatives, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.

- Anticancer Effects : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study also reported an increase in apoptotic cells as evidenced by flow cytometry analysis.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| IC50 (MCF-7 cells) | 15 µM |

| Apoptosis Induction | Increased apoptotic markers observed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or thiomethylation of precursor arylpropiophenones. Post-synthesis, purity validation requires chromatography (TLC/HPLC) and spectroscopic characterization (¹H/¹³C NMR, IR). Quantitative analysis via GC or HPLC with >98% purity thresholds is standard, as seen in analogous propionphenone derivatives . For new compounds, microanalysis (C, H, S content) and mass spectrometry (HRMS) are essential to confirm molecular composition .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under thermal (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor decomposition via HPLC-MS and track thiomethyl group oxidation using IR (S=O stretch at ~1050 cm⁻¹). Storage at -20°C in inert atmospheres is recommended for long-term stability, as practiced for structurally related halogenated propiophenones .

Q. What analytical techniques are critical for distinguishing positional isomers in thiomethyl-substituted propiophenones?

- Methodological Answer : Use NOESY NMR to differentiate ortho/meta/para thiomethyl substituents by observing spatial correlations between aromatic protons and thiomethyl groups. Complementary X-ray crystallography can resolve ambiguities in regiochemistry, as demonstrated in terphenyl isomer studies . Mass fragmentation patterns (e.g., loss of SCH₃ groups in MS/MS) provide additional confirmation .

Advanced Research Questions

Q. How can mechanistic pathways for thiomethyl group reactivity be elucidated in cross-coupling reactions?

- Methodological Answer : Employ kinetic isotope effects (KIEs) using deuterated thiomethyl analogs to identify rate-determining steps (e.g., C–S bond cleavage). Density Functional Theory (DFT) simulations can model transition states and compare activation energies for competing pathways (e.g., oxidative addition vs. radical mechanisms). Experimental validation via trapping intermediates (e.g., EPR for radical species) is critical .

Q. How should contradictory data on thiomethyl group electronic effects be reconciled in structure-activity studies?

- Methodological Answer : Contradictions often arise from solvent polarity or substituent proximity effects. Use Hammett σₚ constants adjusted for sulfur’s polarizability and conduct multivariable regression analysis to decouple electronic vs. steric contributions. Triangulate findings with computational electrostatic potential maps (MEPs) and experimental substituent cross-comparisons, as in trifluoromethylphenylpropiophenone studies .

Q. What computational strategies are optimal for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to assess protein binding and MD simulations to evaluate membrane permeability. ADMET predictors (e.g., SwissADME) can estimate logP, bioavailability, and CYP450 interactions. Validate in vitro using Caco-2 cell assays for absorption and human liver microsomes for metabolic stability .

Methodological Notes

- Synthesis Replication : Follow standardized protocols for experimental documentation, including yields, Rf values, and spectral assignments, as mandated for synthetic reproducibility .

- Data Validation : Apply triangulation (e.g., NMR, XRD, and computational data) to resolve structural ambiguities, ensuring credibility through multi-method consistency .

- Ethical Compliance : Adhere to safety protocols for thiomethyl handling (e.g., inert atmosphere gloveboxes) and cite CAS RN identifiers for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.